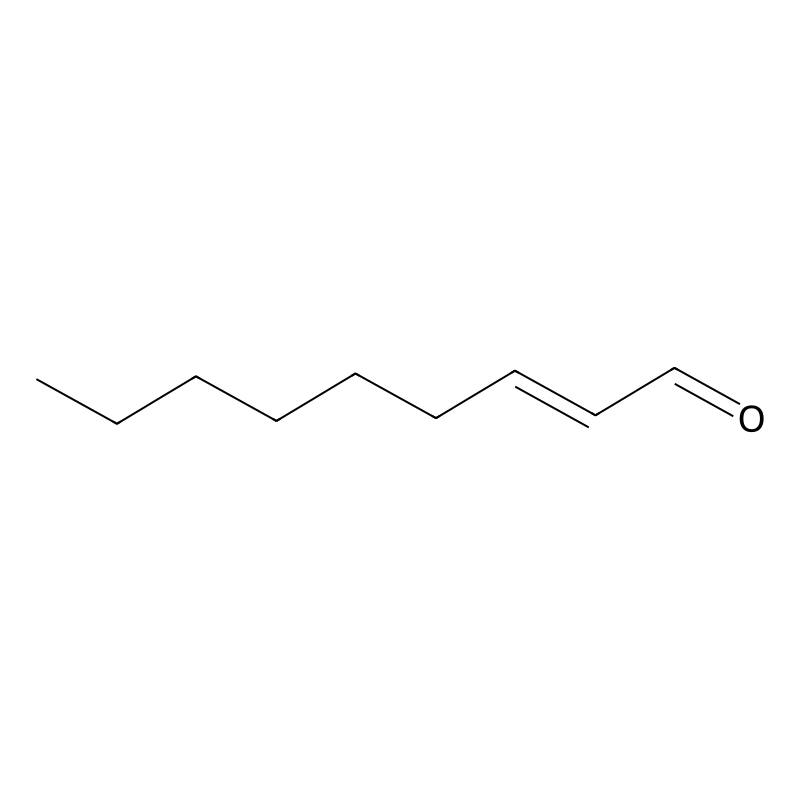2-Nonenal

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble (in ethanol)
Synonyms
Canonical SMILES
Isomeric SMILES
Marker of Age-Related Body Odor
Studies have identified 2-Nonenal as a significant contributor to age-related body odor. Research suggests that levels of this compound increase with age, particularly in individuals over 40 years old []. This increase is attributed to the breakdown of omega-7 unsaturated fatty acids on the skin surface through a process called lipid peroxidation []. This process generates 2-Nonenal, contributing to the characteristic odor associated with aging.
Potential Tool for Disease Diagnosis
Recent research explores the potential of 2-Nonenal as a biomarker for certain diseases. Studies have shown elevated levels of this compound in the breath of individuals suffering from chronic obstructive pulmonary disease (COPD) and lung cancer compared to healthy controls []. This finding suggests that measuring 2-Nonenal levels could potentially aid in the diagnosis of these and other related respiratory conditions, although further research is needed to validate its efficacy.
Development of Biosensors for 2-Nonenal Detection
Researchers are actively exploring the development of biosensors specifically designed to detect 2-Nonenal. These biosensors, often referred to as "bio-sniffers," utilize biological materials like enzymes or antibodies that react specifically with 2-Nonenal, allowing for its sensitive and selective detection []. This technology holds promise for various applications, including monitoring body odor changes, diagnosing diseases, and even assessing food quality.
2-Nonenal is an unsaturated aldehyde characterized by its chemical formula . It appears as a colorless liquid and is known for its distinct odor, often described as reminiscent of orris, fat, and cucumber. This compound is particularly notable for its role as an aroma component in aged beer and buckwheat, contributing to the sensory profile of these products. Additionally, 2-nonenal is insoluble in water and has been identified in human body odor, especially in older adults, where it is associated with changes in body odor due to oxidative degradation of omega-7 unsaturated fatty acids .
- Oxidation: 2-Nonenal can be oxidized to form carboxylic acids.
- Reduction: It can be reduced to the corresponding alcohol, 2-nonanol.
- Michael Addition: The α,β-unsaturated structure allows it to participate in Michael addition reactions with nucleophiles.
- Condensation Reactions: 2-Nonenal can react with amines to form imines or with alcohols to form acetals.
These reactions highlight its reactivity due to the presence of both an aldehyde functional group and a double bond .
2-Nonenal exhibits various biological activities. It has been implicated in the alteration of human body odor associated with aging, as its presence correlates with the oxidative degradation of omega-7 fatty acids. This compound may also play a role in signaling pathways related to oxidative stress. Studies have shown that 2-nonenal can covalently modify proteins like human serum albumin, potentially influencing physiological processes .
Additionally, while some studies suggest that it may have detrimental effects due to its reactivity, it is also viewed as a marker for oxidative stress and may have signaling functions within biological systems .
2-Nonenal has several applications across various fields:
- Food Industry: Used as a flavoring agent due to its unique aroma profile.
- Cosmetics and Personal Care: Incorporated into products for its scent and potential skin-related benefits.
- Research: Used as a biomarker for aging and oxidative stress in scientific studies.
Its distinctive odor makes it valuable in perfumery and fragrance formulations as well .
Studies on the interactions of 2-nonenal primarily focus on its reactivity with biological macromolecules:
- Protein Modification: Research indicates that 2-nonenal can react with amino acids like lysine in proteins, leading to modifications that may affect protein function.
- Lipid Peroxidation Products: It is often studied alongside other lipid peroxidation products like 4-hydroxy-2-nonenal (4-HNE), which shares similar pathways but exhibits different biological activities.
These interactions underscore the significance of 2-nonenal in understanding oxidative stress and aging processes .
Several compounds share structural similarities with 2-nonenal. Here are some notable examples:
The uniqueness of 2-nonenal lies in its specific role as a marker for aging-related changes in body odor and its distinct aroma characteristics compared to these similar compounds. Its dual nature as both a flavoring agent and a biological marker sets it apart from others within this category .
Physical Description
XLogP3
Density
UNII
GHS Hazard Statements
H315 (99.93%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
2463-53-8
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty aldehydes [FA06]
General Manufacturing Information
2-Nonenal: ACTIVE








